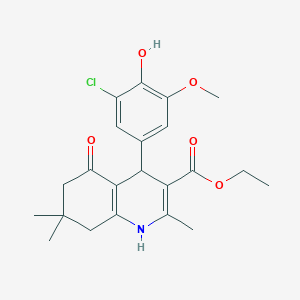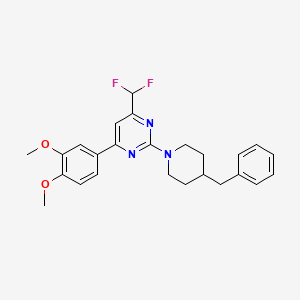![molecular formula C16H17F2N5 B14924942 3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14924942.png)
3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its stability and reactivity, making it a valuable scaffold in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might begin with the preparation of 3-difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, which is then subjected to further reactions including oxidation, esterification, addition, methylation, and hydrolysis .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new alkyl or aryl groups.
Scientific Research Applications
3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in the development of new drugs and therapeutic agents.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-2-((cyclopropyl((3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazol-4-yl)-carbonyl)amino)-methyl)phenyl}-propanoic acid
- 3-{5-cyclopropyl-3-(3,5-dimethyl-1H-pyrazol-4-yl)-2-[3-(propan-2-yloxy)phenyl]-1H-indol-1-yl}propanoic acid
Uniqueness
What sets 3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine apart from similar compounds is its unique combination of functional groups and structural features. This combination provides it with distinct reactivity and binding properties, making it a valuable tool in both research and industrial applications.
Properties
Molecular Formula |
C16H17F2N5 |
|---|---|
Molecular Weight |
317.34 g/mol |
IUPAC Name |
3-cyclopropyl-4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-1-methylpyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C16H17F2N5/c1-8-11(7-22(2)20-8)12-6-10(15(17)18)13-14(9-4-5-9)21-23(3)16(13)19-12/h6-7,9,15H,4-5H2,1-3H3 |
InChI Key |
QTEYCNKJNWGYLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=NC3=C(C(=C2)C(F)F)C(=NN3C)C4CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-[(3,5-dimethoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B14924860.png)
![1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]azepane](/img/structure/B14924866.png)
![[5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B14924874.png)

![(5Z)-2-[4-(4-methylbenzyl)piperazin-1-yl]-5-(pyridin-3-ylmethylidene)-1,3-thiazol-4(5H)-one](/img/structure/B14924882.png)
![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B14924888.png)
![1,3-dimethyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924895.png)
![N'-[(E)-{3-[(2-chlorobenzyl)oxy]-4-methoxyphenyl}methylidene]benzenesulfonohydrazide](/img/structure/B14924898.png)
![1-methyl-3-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B14924917.png)

![6-(furan-2-yl)-N,1,3-trimethyl-N-(1-methylpiperidin-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14924923.png)
![(6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone](/img/structure/B14924926.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B14924940.png)

